molecular formula C8H10ClFN2O2 B2746513 ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856043-45-2

ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2746513
CAS No.: 1856043-45-2
M. Wt: 220.63
InChI Key: UVXVVHVSQWDTBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
  • Ethyl 4-chloro-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

ethyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2/c1-2-14-8(13)7-6(9)5-11-12(7)4-3-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVVHVSQWDTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CCF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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